Absence of Publicly Available Target Engagement Data Precludes Procurement Based on Biochemical Differentiation
No quantitative biochemical IC50, Kd, or EC50 data for 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide were identified in peer-reviewed literature or authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay. The structurally related 3-(N,N-disubstituted amino)propanamide series reported in patent WO2017/041665A1 includes compounds with CETP inhibitory activity, but specific data for this exact compound are not disclosed [1]. Without comparative biochemical data against close analogs (e.g., N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(methylamino)propanamide or the 3-chloro analog CAS 2097956-21-1), differentiation for procurement decisions cannot be quantified.
| Evidence Dimension | Biochemical inhibitory activity (target engagement) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | No comparator data available for closest analogs |
| Quantified Difference | N/A – data gap |
| Conditions | N/A |
Why This Matters
Without quantitative target engagement data, a procurement decision based on biochemical potency cannot be made, and there is no evidence to select this compound over any structurally similar alternative.
- [1] WO2017/041665A1 – 3-(N,N-Disubstituted amino)propanamide derivatives, preparation method therefor, and application thereof in medicine. Shenyang Pharmaceutical University, 2017. View Source
